Technical Whitepaper: Physical Properties and Application Profiling of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide
Technical Whitepaper: Physical Properties and Application Profiling of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide
Executive Summary
2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic hybrid molecule integrating a lipophilic dimethoxybenzamide core with a pharmacologically active 1,2,4-triazole moiety. This compound has garnered significant attention in agrochemical and pharmaceutical research due to its potent broad-spectrum inhibitory effects against destructive plant fungi (e.g., Pellicularia sasakii, Gibberella zeae) and bacteria (e.g., Ralstonia solanacearum)[1]. By acting as a highly specific ligand for cytochrome P450 metalloenzymes, it represents a highly tunable scaffold for next-generation antimicrobial development.
Structural Chemistry and Molecular Fundamentals
The rational design of this compound relies on the synergistic combination of three distinct structural domains, each serving a specific mechanistic purpose:
-
2,3-Dimethoxy Phenyl Ring: The methoxy substitutions at the ortho and meta positions provide necessary steric bulk and increase the lipophilicity of the molecule. This lipophilic character is essential for penetrating the hydrophobic cell membranes of fungal and bacterial pathogens.
-
Amide Linker: The amide bond (-CONH-) serves as a rigid, metabolically stable bridge. It acts as both a hydrogen bond donor and acceptor, facilitating strong electrostatic interactions with target protein residues within the binding pocket.
-
4H-1,2,4-Triazol-4-yl Moiety: The triazole ring is the critical pharmacophore. The unhindered nitrogen atoms in the triazole ring possess lone pairs that form strong coordinate covalent bonds with the heme iron located in the active site of target metalloenzymes, such as sterol 14α-demethylase (CYP51)[2].
Comprehensive Physical Properties
Understanding the physicochemical profile is critical for formulation, assay development, and predicting pharmacokinetic/pharmacodynamic (PK/PD) behavior. The quantitative data below summarizes the core physical properties of the compound.
| Property | Value / Description |
| Chemical Formula | C11H12N4O3 |
| Molecular Weight | 248.24 g/mol |
| Topological Polar Surface Area (tPSA) | ~78.2 Ų |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 5 (Methoxy O, Amide O, Triazole N) |
| Rotatable Bonds | 4 |
| Predicted LogP | 0.8 – 1.2 |
| Physical State | Crystalline solid |
| Solubility Profile | Soluble in DMSO, DMF, THF; sparingly soluble in aqueous media |
Synthetic Methodology & Protocol
The synthesis of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is achieved via a highly efficient, two-step nucleophilic acyl substitution pathway. The protocol below is designed as a self-validating system, ensuring high yield and purity[1].
Step 1: Preparation of 2,3-dimethoxybenzoyl chloride
-
Reagent Loading: Suspend 10.0 mmol of 2,3-dimethoxybenzoic acid in 15 mL of anhydrous dichloromethane (DCM).
-
Activation: Add 15.0 mmol of thionyl chloride (SOCl₂) dropwise at 0 °C under an inert nitrogen atmosphere. Add 2 drops of anhydrous N,N-dimethylformamide (DMF) to act as a catalyst. Causality: DMF reacts with SOCl₂ to form the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the carboxylic acid.
-
Reflux: Heat the mixture to reflux (approx. 40-45 °C) for 3 hours.
-
Validation & Workup: Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 2:1). Once complete, remove excess SOCl₂ and solvent under reduced pressure to yield the crude acyl chloride. Causality: Complete removal of SOCl₂ is critical to prevent unwanted side reactions and degradation in the subsequent amidation step.
Step 2: Amidation with 4-amino-4H-1,2,4-triazole
-
Amine Preparation: Dissolve 10.0 mmol of 4-amino-4H-1,2,4-triazole and 15.0 mmol of anhydrous potassium carbonate (K₂CO₃) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Coupling: Dissolve the crude acyl chloride from Step 1 in 10 mL of anhydrous THF and add it dropwise to the amine solution at 0 °C.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 6-8 hours[1]. Causality: K₂CO₃ acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the triazole amine, which would otherwise quench its nucleophilicity and halt the reaction.
-
Purification: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify the residue via silica gel column chromatography or recrystallization from ethanol to obtain the pure target compound[1].
Step-by-step synthetic workflow for 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide.
Biological Efficacy and Mechanism of Action
The compound exhibits significant broad-spectrum antimicrobial properties. In vitro assays have demonstrated high inhibitory rates against agricultural pathogens, notably Ralstonia solanacearum (bacterial wilt) and Gibberella zeae (Fusarium head blight)[1].
The primary mechanism of action for triazole-containing amides is the inhibition of cytochrome P450 14α-demethylase (CYP51)[2]. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the biosynthesis of ergosterol.
-
Target Binding: The unhindered nitrogen (N4) of the 1,2,4-triazole ring coordinates directly with the heme iron atom at the catalytic core of CYP51[2].
-
Pathway Disruption: This binding competitively blocks the natural substrate (lanosterol) from entering the active site, halting ergosterol production[2].
-
Cellular Collapse: The depletion of ergosterol and the subsequent accumulation of toxic 14α-methylated sterols disrupt the fluidity and asymmetry of the fungal cell membrane, ultimately leading to cell lysis and death[2].
Mechanism of action for triazole fungicides via CYP51 inhibition.
Analytical Characterization (Trustworthiness)
To ensure the scientific integrity of the synthesized compound, rigorous analytical characterization is required. The following spectral signatures serve as a self-validating checklist for the target molecule:
-
¹H NMR (DMSO-d6, 400 MHz): The presence of the dimethoxy groups is confirmed by two distinct singlet peaks integrating for 3 protons each, typically around δ 3.80-3.90 ppm. The triazole ring protons appear as a sharp singlet far downfield at approximately δ 8.60-8.90 ppm due to the electron-withdrawing nature of the heterocycle. The amide proton (-NH-) will appear as a broad singlet >10.0 ppm, indicative of hydrogen bonding.
-
FT-IR (KBr pellet): A strong, sharp absorption band at ~1660-1680 cm⁻¹ confirms the presence of the amide carbonyl (C=O stretch, Amide I band). A broad band at ~3200-3300 cm⁻¹ corresponds to the N-H stretch, while a band near 1500 cm⁻¹ indicates the C=N stretching of the triazole ring.
References
-
Title: Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety Source: Chemistry Central Journal (2013) URL: [Link]
-
Title: Azole Fungicides and Their Endocrine Disrupting Properties: Perspectives on Sex Hormone-Dependent Reproductive Development Source: Frontiers in Toxicology (2022) URL: [Link]



